

# BMS-986115: A Technical Overview of its Gamma-Secretase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986115 is an orally bioavailable small molecule that functions as a potent pan-Notch inhibitor by targeting gamma-secretase, an intramembrane protease complex.[1][2] Dysregulation of the Notch signaling pathway is implicated in various cancers, making gamma-secretase an attractive therapeutic target.[2] BMS-986115 inhibits the cleavage of all four mammalian Notch receptors, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[1][2] This technical guide provides a comprehensive overview of the gamma-secretase inhibitory activity of BMS-986115, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

# **Quantitative Inhibitory Activity**

**BMS-986115** is a potent inhibitor of all four Notch receptors with low nanomolar efficacy.[2] While specific IC50 values for **BMS-986115** are reported for Notch1 and Notch3, the values for its closely related intravenous precursor, BMS-906024, provide a comprehensive profile of its pan-Notch inhibitory activity.[3][4]



| Compound   | Target | IC50 (nM)                 | Assay System              |
|------------|--------|---------------------------|---------------------------|
| BMS-986115 | Notch1 | 7.8                       | Cell-based reporter assay |
| Notch3     | 8.5    | Cell-based reporter assay |                           |
| BMS-906024 | Notch1 | 1.6                       | Cell-based reporter assay |
| Notch2     | 0.7    | Cell-based reporter assay |                           |
| Notch3     | 3.4    | Cell-based reporter assay | <del>-</del>              |
| Notch4     | 2.9    | Cell-based reporter assay | -                         |

# Experimental Protocols Cell-Based Notch Reporter Gene Assay

This protocol describes a method to determine the inhibitory activity of compounds on Notch signaling using a luciferase reporter gene assay. This method was utilized for the precursor compound BMS-906024 and is applicable for **BMS-986115**.[4]

- a. Cell Culture and Transfection:
- HeLa cells are cultured in appropriate media.
- Cells are transiently co-transfected with two plasmids:
  - A plasmid expressing a truncated, constitutively active form of a Notch receptor (Notch1, Notch2, Notch3, or Notch4).
  - A luciferase reporter plasmid containing multiple binding sites for the transcription factor
     CBF1 (C-promoter binding factor 1), a key downstream component of the Notch pathway.



#### b. Compound Treatment:

- Following transfection, cells are treated with various concentrations of the test compound (e.g., **BMS-986115**) or vehicle control (DMSO).
- c. Luciferase Assay:
- After an appropriate incubation period, the cells are lysed.
- Luciferase substrate is added to the cell lysate.
- The luminescence, which is proportional to the activity of the Notch signaling pathway, is measured using a luminometer.
- d. Data Analysis:
- The IC50 value, the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated from the dose-response curve.

## **Cell-Free Gamma-Secretase Enzymatic Assay**

This protocol outlines a general method for assessing the direct inhibitory effect of compounds on gamma-secretase activity using a cell-free system.

- a. Preparation of Gamma-Secretase Enriched Membranes:
- Cells overexpressing the gamma-secretase complex (e.g., HEK293T cells) are harvested.
- The cells are lysed, and the membrane fraction is isolated by centrifugation.
- The membrane proteins, including the gamma-secretase complex, are solubilized using a mild detergent such as CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-1propanesulfonate).[5][6]
- b. Enzymatic Reaction:
- The solubilized membrane preparation is incubated with a fluorogenic gamma-secretase substrate. This substrate is a peptide that, when cleaved by gamma-secretase, releases a



#### fluorescent signal.[5]

- The reaction is carried out in a suitable buffer at 37°C.
- Test compounds (e.g., BMS-986115) at various concentrations are included in the reaction mixture.
- c. Fluorescence Measurement:
- The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 440 nm).[5]
- d. Data Analysis:
- The rate of the enzymatic reaction is determined from the increase in fluorescence.
- The IC50 value is calculated by plotting the reaction rate against the compound concentration.

## **Visualizations**





Click to download full resolution via product page

Caption: Canonical Notch Signaling Pathway and Inhibition by BMS-986115.





Click to download full resolution via product page

Caption: Workflow for Cell-Based Notch Reporter Gene Assay.





Click to download full resolution via product page

Caption: Workflow for Cell-Free Gamma-Secretase Enzymatic Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dependency of γ-secretase complex activity on the structural state of bilayer PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-986115: A Technical Overview of its Gamma-Secretase Inhibitory Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#bms-986115-gamma-secretase-inhibitory-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com